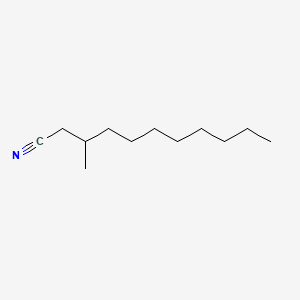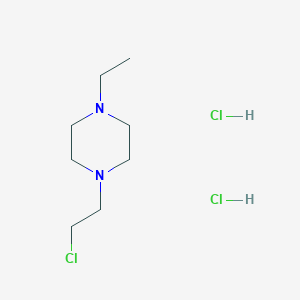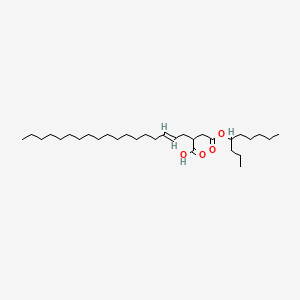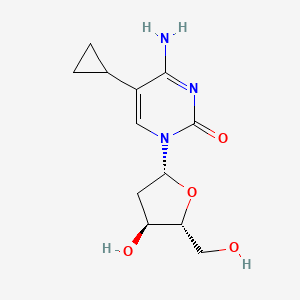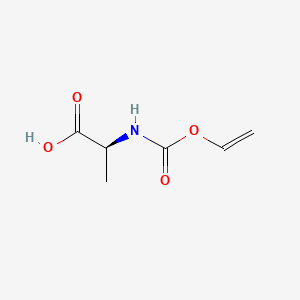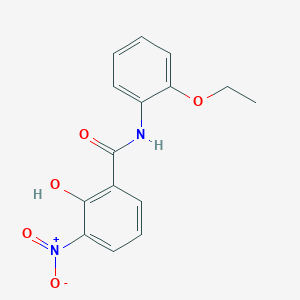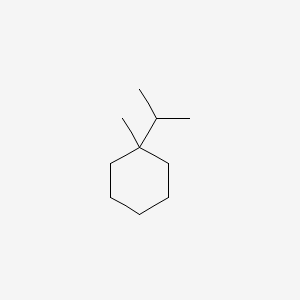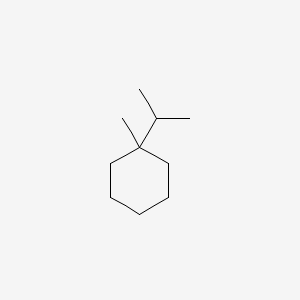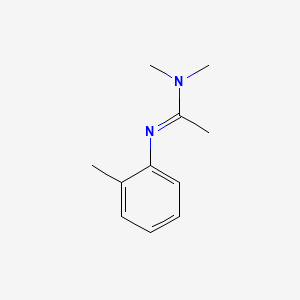![molecular formula C6H10O4 B12652522 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol CAS No. 72252-47-2](/img/structure/B12652522.png)
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo[222]octane-4-methanol is a chemical compound with the molecular formula C7H12O4 It is known for its unique bicyclic structure, which includes three oxygen atoms forming a trioxabicyclo ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol typically involves the reaction of pentaerythritol with orthoformic esters under acidic conditions. The reaction proceeds through the formation of an intermediate orthoester, which then undergoes cyclization to form the trioxabicyclo structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade pentaerythritol and orthoformic esters, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s trioxabicyclo structure allows it to form stable complexes with various biomolecules, influencing their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octane-4-methanol
- 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 2,6,7-Trioxabicyclo[2.2.2]octane-4-methyl-1-phenyl-
Uniqueness
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol is unique due to its specific trioxabicyclo structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in various chemical and biological applications .
Propriétés
Numéro CAS |
72252-47-2 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
2,6,7-trioxabicyclo[2.2.2]octan-4-ylmethanol |
InChI |
InChI=1S/C6H10O4/c7-1-6-2-8-5(9-3-6)10-4-6/h5,7H,1-4H2 |
Clé InChI |
WABHYJTYGYNPTR-UHFFFAOYSA-N |
SMILES canonique |
C1C2(COC(O1)OC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



